(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide
Description
This compound is a substituted prop-2-enamide derivative characterized by a Z-configuration at the double bond. Its structure features three key substituents:
- A 4-methoxyphenyl group at position 3, contributing to electron-donating effects and influencing solubility.
- A 4-methylphenyl carbonylamino group at position 2, which may enhance lipophilicity and binding interactions.
The synthesis involves reacting a substituted oxazolone intermediate with n-propylamine, as described for analog compounds in .
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-17-6-10-19(11-7-17)22(27)25-21(23(28)24-14-5-15-26(2)3)16-18-8-12-20(29-4)13-9-18/h6-13,16H,5,14-15H2,1-4H3,(H,24,28)(H,25,27)/b21-16- |
InChI Key |
FTBIYXJBYZDNNW-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide typically involves multiple steps, including:
Formation of the core structure: This may involve the reaction of a suitable starting material with reagents that introduce the dimethylamino, methoxyphenyl, and methylphenyl groups.
Coupling reactions: These steps often involve the use of coupling agents to link different parts of the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the carbonyl group in the molecule.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Researchers may use this compound to study the mechanisms of various chemical reactions.
Biology
Biological assays: The compound may be used in assays to study its effects on biological systems.
Drug development: It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic potential: The compound may have potential therapeutic applications, depending on its biological activity.
Industry
Material science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the prop-2-enamide core but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogues and Their Key Differences
Impact of Substituents on Properties
Electron-Donating Groups (e.g., Methoxy, Hydroxy) :
- Alkyl/Amino Side Chains: 3-(Dimethylamino)propyl (target compound): Facilitates protonation at physiological pH, improving bioavailability . Cyclohexylamino (): Adds steric bulk, possibly reducing membrane permeability but increasing target specificity .
QSAR and Structural Similarity Principles
As per and , compounds with close structural similarity are expected to exhibit analogous biological activities. For example:
- The target compound and Compound 2912 () share a methoxyphenyl and dimethylamino motif, suggesting overlapping kinase inhibition mechanisms .
- Conversely, replacing the 4-methylphenyl group with a chloro substituent () could shift activity toward antibacterial targets due to increased reactivity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis route () is comparable to other enamide derivatives, indicating scalability for industrial applications.
- Toxicity Predictions : Structural analogs like those in and lack reported toxicity data, but QSAR models () could predict hepatotoxicity or mutagenicity based on substituent electronegativity.
- Regulatory Considerations : emphasizes that structural analogs may face patent challenges if their utilities overlap, necessitating rigorous functional differentiation .
Biological Activity
The compound (2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbonylamino]prop-2-enamide , often referred to as a derivative of acridine, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and the introduction of various functional groups to enhance its biological profile. The detailed synthetic route often includes:
- Step 1: Formation of the dimethylaminopropyl group.
- Step 2: Introduction of the methoxyphenyl moiety through electrophilic substitution.
- Step 3: Coupling with a carbonyl-containing amine to form the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values denoting higher potency.
The compound acts primarily as a tyrosine kinase inhibitor , targeting several key pathways involved in cancer cell proliferation and survival. In particular, it has shown inhibition against:
- EGFR (Epidermal Growth Factor Receptor)
- HER-2 (Human Epidermal Growth Factor Receptor 2)
Docking studies have elucidated that the compound binds effectively to the ATP-binding site of these kinases, disrupting their activity and leading to apoptosis in cancer cells .
Case Studies
- Study on K562 Cells : In a controlled study, K562 cells were treated with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, with an IC50 value calculated at 5.6 μM, indicating potent activity against chronic myeloid leukemia cells .
- Comparative Analysis : The compound was compared with established drugs such as Imatinib and Nilotinib. It demonstrated superior efficacy against certain resistant cell lines, highlighting its potential as a second-line therapy in cases where traditional treatments fail .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics:
- Human Intestinal Absorption : High probability (>0.9)
- Blood-Brain Barrier Penetration : Moderate probability (>0.9)
These properties are crucial for therapeutic effectiveness, particularly in targeting tumors located within the central nervous system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
